Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide
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Overview
Description
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide is a complex organic compound with a unique structure that includes a phenylpropanoylamino group and a benzenecarboximidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-phenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with methyl isothiocyanate to form the desired benzenecarboximidothioate structure. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpropanoylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidothioates.
Scientific Research Applications
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]benzamide
- Benzenecarboximidothioicacid, 4-[(1-oxo-3-phenylpropyl)amino]-, methyl ester
Uniqueness
Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropanoylamino group and a benzenecarboximidothioate moiety sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
24723-45-3 |
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Molecular Formula |
C17H19IN2OS |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide |
InChI |
InChI=1S/C17H18N2OS.HI/c1-21-17(18)14-8-10-15(11-9-14)19-16(20)12-7-13-5-3-2-4-6-13;/h2-6,8-11,18H,7,12H2,1H3,(H,19,20);1H |
InChI Key |
NDWAJYMAYIALBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2.I |
Origin of Product |
United States |
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